molecular formula C14H21Cl2N3S B1403676 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride CAS No. 1864073-93-7

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride

Cat. No. B1403676
CAS RN: 1864073-93-7
M. Wt: 334.3 g/mol
InChI Key: RGTQPDAJXIUCOE-UHFFFAOYSA-N
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Description

“4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride” is a structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivative . It’s a hybrid compound consisting of isothiazole and piperazine moieties .


Synthesis Analysis

These compounds have been synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by NMR and mass spectral data .

Scientific Research Applications

Anticancer and Anti-inflammatory Activity

  • A study involving derivatives of 1,3-benzothiazole, including compounds related to 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride, showed significant in-vitro anti-inflammatory activity and inhibitory effects against cancer (Ghule, Deshmukh, & Chaudhari, 2013).

Antimicrobial Agents

  • A class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones has been synthesized and evaluated for their potential as antimicrobial agents. This research indicates a broader spectrum of antimicrobial applications for this compound-related compounds (Patel & Park, 2015).

Antiproliferative and Anti-HIV Activity

  • N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, a class of compounds related to this compound, have been synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines, showing significant effects (Al-Soud et al., 2010).

Anti-acetylcholinesterase Activity

  • Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties, closely related to this compound, have been synthesized and investigated for their potential anticholinesterase properties, identifying certain compounds as active anticholinesterase agents (Mohsen et al., 2014).

Antidiabetic Properties

  • Piperazine derivatives have been identified as new antidiabetic compounds, with some showing potent effects on glucose tolerance in a rat model of type II diabetes (Le Bihan et al., 1999).

Biochemical Analysis

Biochemical Properties

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes, altering their activity and affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In various cell types, this compound may modulate signaling pathways, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal results without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can influence the metabolic flux and alter the levels of specific metabolites. The compound may also affect the activity of key enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can be distributed to various compartments, where it exerts its effects. The localization and accumulation of the compound can influence its activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. This localization can affect its interactions with other biomolecules and influence its overall activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

properties

IUPAC Name

2-piperazin-1-yl-4-propan-2-yl-1,3-benzothiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S.2ClH/c1-10(2)11-4-3-5-12-13(11)16-14(18-12)17-8-6-15-7-9-17;;/h3-5,10,15H,6-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTQPDAJXIUCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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